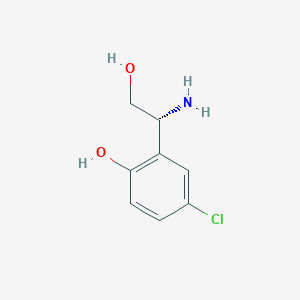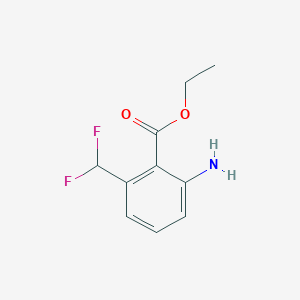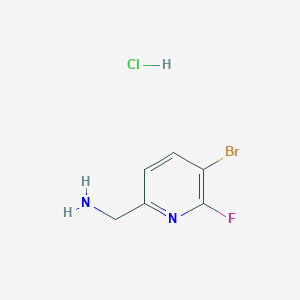![molecular formula C8H8N4O2 B13510290 Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of aminopyrrole derivatives. For instance, the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, followed by cyclization at 165°C in dimethylformamide (DMF), yields the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, chloramine, and formamidine acetate has been developed, achieving a 55% overall yield . This method emphasizes safety, impurity control, and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetracyanoethylene oxide, reducing agents such as sodium hydride, and nucleophiles like ammonia . Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 165°C and solvents like DMF and tetrahydrofuran (THF) being commonly used .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolo[2,1-F][1,2,4]triazine core .
Wissenschaftliche Forschungsanwendungen
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of kinase inhibitors and other bioactive molecules.
Wirkmechanismus
The mechanism of action of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, in antiviral applications, it inhibits RNA-dependent RNA polymerase, preventing viral replication . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting the viral life cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,1-F][1,2,4]triazine derivatives, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound in drug development and other applications .
Eigenschaften
Molekularformel |
C8H8N4O2 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)6-3-2-5-7(9)10-4-11-12(5)6/h2-4H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
WOYVPTWZXJPKRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C2N1N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


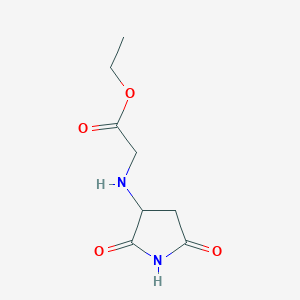

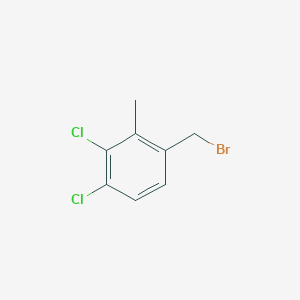
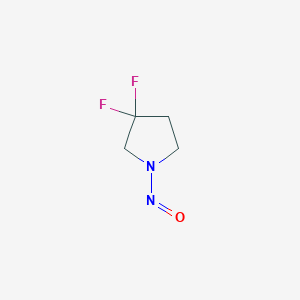
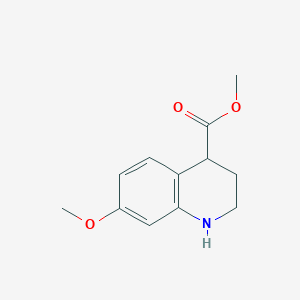
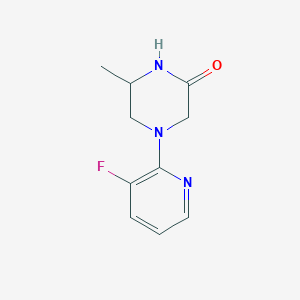
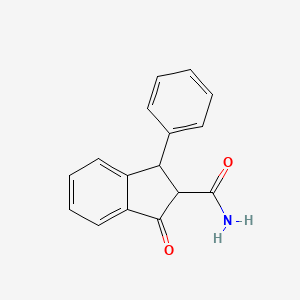
![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)
![5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B13510259.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)
